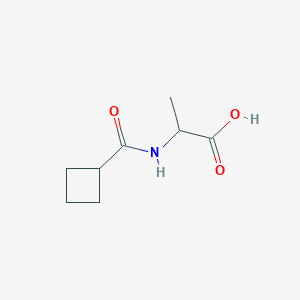

2-(Cyclobutylformamido)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutanecarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOSHTXABJZKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution and Significance of Propanoic Acid Derivatives in Organic Synthesis

Propanoic acid and its derivatives are fundamental building blocks in organic synthesis, valued for their versatility and the array of transformations they can undergo. wikipedia.orgcreative-proteomics.com Historically, the functionalization of the propanoic acid backbone has led to the development of a vast number of compounds with significant industrial and biological relevance. ontosight.aiorientjchem.org For instance, the introduction of various substituents at the alpha and beta positions of the propanoic acid chain has been a key strategy in the synthesis of pharmaceuticals, agrochemicals, and polymers. wikipedia.org

Aryl propionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential embedded in the substituted propanoic acid motif. orientjchem.orghumanjournals.com The synthetic utility of these compounds is further expanded by the reactivity of the carboxylic acid group, which can be readily converted into esters, amides, acid halides, and anhydrides, each serving as a gateway to further molecular complexity. creative-proteomics.com The continuous development of novel synthetic methodologies has allowed for precise control over the stereochemistry of substituted propanoic acids, which is often crucial for their biological activity.

Chemical Context of Amide Bond Formation and Hydrolysis in Biochemical Systems

The amide bond is a cornerstone of biochemistry, most notably forming the peptide linkages that constitute the primary structure of proteins. libretexts.orgorganicchemexplained.com The formation of an amide bond, a condensation reaction between a carboxylic acid and an amine, is a thermodynamically unfavorable process that requires activation of the carboxylic acid. frontiersin.orgyoutube.com In biological systems, this is elegantly achieved through enzymatic catalysis, often involving ATP-dependent mechanisms to generate activated intermediates like acyl-adenylates or acylphosphates. nih.govnih.gov

Conversely, the hydrolysis of amide bonds is a critical process in protein digestion and cellular metabolism, catalyzed by protease enzymes. biologyinsights.compressbooks.pub The stability of the amide bond under physiological conditions is a key feature that contributes to the structural integrity of proteins. numberanalytics.com Understanding the mechanisms of both amide bond formation and hydrolysis provides a foundational context for the synthesis and potential biological interactions of 2-(cyclobutylformamido)propanoic acid. The inherent stability of the amide linkage in this molecule would suggest a degree of resistance to non-enzymatic degradation. libretexts.org

Structural and Synthetic Precedents of Cyclobutyl Containing Compounds

The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts unique conformational and stereochemical properties to a molecule. wikipedia.org While historically considered a curiosity due to its inherent ring strain, the cyclobutyl moiety is now recognized as a valuable component in medicinal chemistry and materials science. nih.govresearchgate.net The incorporation of a cyclobutane ring can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

The synthesis of cyclobutane derivatives can be achieved through various methods, with [2+2] cycloadditions being one of the most common strategies. harvard.eduacs.orgorganic-chemistry.org Other approaches include the ring expansion of cyclopropanes and the cyclization of acyclic precursors. harvard.edu A growing number of natural products and pharmaceuticals containing the cyclobutane scaffold have been identified, exhibiting a range of biological activities, including antimicrobial, antiviral, and anticancer properties. openmedicinalchemistryjournal.comresearchgate.net These precedents underscore the potential for the cyclobutyl group in 2-(cyclobutylformamido)propanoic acid to confer interesting biological and physicochemical properties.

Rationale for Investigating 2 Cyclobutylformamido Propanoic Acid Within Contemporary Chemical Research

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. slideshare.net For this compound, the most logical disconnection is at the amide bond (C-N bond), as amide bond formation is a well-established and reliable transformation in organic chemistry.

This disconnection yields two key precursors:

Alanine: A readily available α-amino acid which provides the propanoic acid moiety with the crucial amine functionality at the α-position.

Cyclobutanecarboxylic acid: A cyclic carboxylic acid that provides the N-acyl group.

This retrosynthetic pathway is advantageous because it utilizes simple, often commercially available starting materials. The central challenge of the synthesis then becomes the efficient and, if required, stereospecific formation of the amide bond between these two fragments.

Exploration of Amidation Protocols for α-Amino Acids

The formation of the amide bond between alanine and cyclobutanecarboxylic acid is the cornerstone of this synthesis. Various protocols have been developed for the amidation of α-amino acids, ranging from classical methods involving carboxylic acid activation to modern, greener alternatives.

One of the most traditional methods for forming an amide bond involves the activation of the carboxylic acid component, in this case, cyclobutanecarboxylic acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of alanine.

A common activation strategy is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclobutanecarbonyl chloride is highly reactive and readily undergoes reaction with alanine in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Activation: Cyclobutanecarboxylic acid + SOCl₂ → Cyclobutanecarbonyl chloride + SO₂ + HCl

Coupling: Cyclobutanecarbonyl chloride + Alanine → this compound + HCl

While effective, this method has drawbacks. The use of corrosive and toxic chlorinating agents and the generation of acidic byproducts can be problematic. nih.gov Furthermore, the high reactivity of acyl chlorides can lead to side reactions and racemization of the chiral center in the amino acid if not performed under carefully controlled conditions.

To overcome the harsh conditions of traditional carboxylic acid activation, a wide array of peptide coupling reagents have been developed. These reagents facilitate amide bond formation under milder conditions, minimizing side reactions and preserving the stereochemical integrity of the chiral centers. The reaction generally proceeds by activating the carboxylic acid in situ to form a reactive intermediate, which is then attacked by the amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For the synthesis of this compound, a carbodiimide-mediated coupling is a standard approach. nih.gov

| Coupling Reagent | Full Name | Activator/Additive | Key Advantages |

| DCC | Dicyclohexylcarbodiimide (B1669883) | None or HOBt | Inexpensive, effective |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | HOBt or DMAP | Water-soluble byproduct, easy workup |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | DIPEA | High efficiency, low racemization |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA | Effective for hindered couplings |

HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, DIPEA: N,N-Diisopropylethylamine

In a typical procedure using EDC, cyclobutanecarboxylic acid is mixed with EDC and an additive like HOBt to form an active ester intermediate. The addition of alanine then leads to the formation of the desired amide product. The urea (B33335) byproduct from EDC is water-soluble, simplifying purification compared to DCC. nih.gov

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For amide bond formation, this includes solvent-free reactions and biocatalytic approaches.

Enzyme-catalyzed synthesis of N-acyl amino acids represents a promising green alternative. nih.gov Hydrolases, such as lipases, can catalyze the formation of amide bonds under mild conditions, often in aqueous media. nih.gov This approach avoids the use of toxic reagents and solvents. The strategy relies on the enzyme's ability to form an acyl-enzyme intermediate, which then reacts with the amine. nih.gov

Another approach involves the use of Lewis acid catalysts for the protecting-group-free amidation of amino acids. researchgate.net This method can simplify the synthetic sequence by avoiding the need to protect the carboxylic acid functional group of the amino acid during the coupling reaction, thus reducing the number of steps and potential waste.

Strategies for Cyclobutyl Ring Incorporation

The incorporation of the cyclobutyl ring is a key strategic consideration in the synthesis of this compound. The most direct approach involves the coupling of a pre-formed cyclobutyl-containing moiety with a 2-aminopropanoic acid (alanine) backbone. A primary starting material for this strategy is cyclobutanecarboxylic acid.

The formation of the amide bond between cyclobutanecarboxylic acid and the alanine derivative can be achieved using a variety of modern peptide coupling reagents. nih.govresearchgate.netnih.gov These reagents are designed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine and minimizing side reactions such as racemization.

Common classes of coupling reagents that can be employed include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for their efficiency and cost-effectiveness. rsc.orglongdom.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency, especially in cases of sterically hindered substrates. researchgate.net

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid reactions with minimal racemization, particularly when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov

The choice of coupling reagent and reaction conditions will depend on the specific substrates, desired purity, and scalability of the process. For instance, the formation of by-products like dicyclohexylurea when using DCC can complicate purification on a large scale. longdom.org

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and consistent product quality.

The conditions under which the amidation reaction is performed have a profound impact on the reaction rate, yield, and purity of this compound.

Temperature: Amide bond formation is generally an exothermic process. While elevated temperatures can increase the reaction rate, they can also promote side reactions and racemization. nih.gov For enzymatic syntheses, temperature must be carefully controlled to maintain the enzyme's stability and activity. Chemical syntheses using coupling reagents often proceed at or below room temperature to minimize undesirable side reactions. nih.gov Hydrothermal conditions (e.g., 250 °C and 40 bar) have been explored for the direct condensation of amines and carboxylic acids, which could be a consideration for a solvent-free, high-throughput process, though the stability of the specific reactants and products under such conditions would need to be evaluated. researchgate.net

Pressure: While many amide coupling reactions are performed at atmospheric pressure, applying moderate pressure can be beneficial in certain contexts. For instance, in reactions involving gaseous reagents or by-products, pressure can influence reaction equilibria. In some scalable processes for N-acyl amino acid salts, pressures in the range of 5 to 50 psig have been shown to improve conversion rates.

Catalyst: In both chemical and enzymatic syntheses, the choice and loading of the catalyst are critical. In enzyme-catalyzed reactions, a higher catalyst loading can increase the reaction rate up to a certain point, after which mass transfer limitations may become significant. researchgate.net For chemical syntheses using coupling reagents, the stoichiometry of the reagent and any additives must be optimized to achieve high conversion while minimizing costs and purification challenges. The use of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Temperature (°C) | 0 | 25 | 50 | Higher temperatures may increase reaction rate but can also lead to increased side products and racemization. Optimal temperature will balance rate and selectivity. |

| Pressure (psig) | 0 (Atmospheric) | 15 | 30 | For liquid-phase synthesis, pressure effects are often minimal. However, in cases where volatile by-products are formed, increased pressure may influence the reaction equilibrium. |

| Catalyst Loading (mol%) | 1.0 | 1.2 | 1.5 | Increasing catalyst loading generally improves reaction rate and yield up to an optimal point, beyond which economic and purification considerations become significant. researchgate.net |

For a scalable and efficient synthesis, real-time monitoring and control of the reaction are essential. This is a core principle of Process Analytical Technology (PAT), which aims to ensure final product quality by designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. longdom.orgmt.com

Several in-process analytical techniques can be applied to monitor the synthesis of this compound:

Spectroscopic Methods:

Near-Infrared (NIR) and Raman Spectroscopy: These non-destructive techniques can be used for real-time, in-line monitoring of the concentrations of reactants, intermediates, and products. nih.govchromatographyonline.com By identifying unique spectral signatures for the starting materials and the final amide, the progress of the reaction can be tracked continuously.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is a powerful tool for obtaining detailed mechanistic and kinetic information in real-time. rsc.orgmpg.de It allows for the direct observation of all soluble species in the reaction mixture.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used for at-line or on-line monitoring to provide quantitative data on the conversion of starting materials and the formation of the product and any impurities. chromatographyonline.comyoutube.com

By integrating these monitoring tools with automated control systems, it is possible to maintain the reaction at its optimal conditions, ensuring high yield, purity, and batch-to-batch consistency. For example, the feed rate of a reagent can be adjusted in real-time based on the measured concentration of a key intermediate.

| Technique | Mode | Information Obtained | Advantages for Scalable Synthesis |

|---|---|---|---|

| Raman Spectroscopy | In-line/On-line | Real-time concentration of reactants, product, and intermediates. | Non-destructive, no sample preparation needed, provides immediate feedback for process control. nih.gov |

| Flow NMR | On-line | Detailed structural information, reaction kinetics, and mechanism. | Provides comprehensive understanding of the reaction, enabling robust optimization. rsc.orgmpg.de |

| HPLC | At-line/On-line | Quantitative analysis of product purity and impurity profile. | Highly accurate for quality control and final product specification. youtube.com |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation into the chemical compound this compound reveals a significant lack of publicly available experimental data regarding its high-resolution spectroscopic characterization and detailed structural elucidation. Despite searches of chemical databases and scientific literature, specific research findings on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) of this compound are not available.

Therefore, the detailed article focusing solely on the chemical compound “this compound” as requested cannot be generated with scientifically accurate, research-backed data for the specified sections. The required data for Proton (¹H) NMR, Carbon-¹³ (¹³C) NMR, two-dimensional NMR techniques, quantitative NMR (qNMR), and high-resolution electrospray ionization mass spectrometry (HRESI-MS) are absent from the public domain.

General chemical information from databases indicates the molecular formula of this compound is C₈H₁₃NO₃, with a molecular weight of approximately 171.19 g/mol . Predicted mass spectrometry data suggests a monoisotopic mass of 171.08954 Da. However, without experimental data, a detailed analysis as outlined in the requested article structure is not possible.

To provide a comprehensive and accurate analysis as per the user's instructions, access to proprietary research, or the undertaking of new spectroscopic analysis of this compound would be necessary.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Purity and Identification in Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components within a chemical mixture. In the context of this compound, LC-MS serves a dual purpose: to ascertain the purity of a synthesized sample and to identify its presence in complex matrices.

A reversed-phase high-performance liquid chromatography (HPLC) method is typically employed for the separation of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is varied over time, is often utilized to achieve optimal separation from potential impurities or other components in a mixture.

The HPLC is coupled to a mass spectrometer, which ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the parent molecule intact. Both positive and negative ion modes can be used for detection. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

The high resolution of modern mass spectrometers allows for the determination of the accurate mass of the detected ions, which can be used to confirm the elemental composition of the compound. For this compound (C₈H₁₃NO₃), the theoretical monoisotopic mass is 171.08954 Da. uni.lu The detection of an ion with a mass-to-charge ratio corresponding to this value (or its adducts) with high accuracy provides strong evidence for the presence of the compound.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Monoisotopic Mass | 171.08954 Da |

| Predicted [M+H]⁺ (m/z) | 172.09682 |

| Predicted [M+Na]⁺ (m/z) | 194.07876 |

| Predicted [M-H]⁻ (m/z) | 170.08226 |

Note: The predicted m/z values are based on the theoretical monoisotopic mass of the compound and its common adducts. Actual observed values may vary slightly depending on the instrument calibration and resolution.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a compound by analyzing its fragmentation pattern. In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound, is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions), and the resulting mass spectrum provides valuable information about the compound's structure.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide and carboxylic acid functionalities. The analysis of the resulting product ions can help to confirm the connectivity of the different structural motifs within the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 172.0968)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 172.0968 | 154.0862 | H₂O | Loss of water from the carboxylic acid group. |

| 172.0968 | 126.0913 | HCOOH | Loss of formic acid. |

| 172.0968 | 83.0855 | C₃H₆NO₂ | Cleavage of the amide bond with loss of the propanoic acid moiety. |

| 172.0968 | 74.0600 | C₅H₇O | Cleavage of the bond between the alpha-carbon and the amide nitrogen. |

Note: The proposed fragment ions and neutral losses are based on established fragmentation mechanisms for similar compounds. The actual fragmentation pattern can be influenced by the collision energy and the specific instrumentation used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques provide information about the functional groups present in a molecule and can be used for structural confirmation.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in carboxylic acid dimers. docbrown.infodocbrown.info

C-H Stretch: Absorptions due to C-H stretching in the cyclobutyl and propanoic acid moieties are expected in the 3000-2850 cm⁻¹ region. docbrown.info

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1725-1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. docbrown.info

C=O Stretch (Amide I): Another strong absorption, typically between 1680-1630 cm⁻¹, is expected for the amide I band (primarily C=O stretching).

N-H Bend (Amide II): The amide II band, resulting from N-H bending and C-N stretching, is expected to appear in the 1570-1515 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the carboxylic acid will likely produce a band in the 1320-1210 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others may be strong in Raman, providing complementary information. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton.

C-H Stretching: Similar to IR, C-H stretching vibrations will be present in the 3000-2850 cm⁻¹ region.

C=O Stretching: The carbonyl stretching vibrations of both the carboxylic acid and the amide are also Raman active and will appear in their respective regions.

C-C Stretching: Vibrations associated with the cyclobutyl ring and the propanoic acid backbone will give rise to signals in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. researchgate.net

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1725-1700 (strong) | 1725-1700 (moderate) |

| Amide | N-H Stretch | ~3300 (moderate) | ~3300 (moderate) |

| Amide | C=O Stretch (Amide I) | 1680-1630 (strong) | 1680-1630 (strong) |

| Amide | N-H Bend (Amide II) | 1570-1515 (moderate) | Weak |

| Alkyl | C-H Stretch | 3000-2850 (strong) | 3000-2850 (strong) |

| Cyclobutyl | Ring Vibrations | Fingerprint Region | Fingerprint Region (strong) |

Advanced Rotational Spectroscopy (e.g., Submillimeter Wave Spectroscopy) for Gas-Phase Conformation

Advanced rotational spectroscopy techniques, such as submillimeter wave spectroscopy, provide highly precise information about the geometry and conformational landscape of molecules in the gas phase. nih.gov These methods measure the transitions between quantized rotational energy levels, which are extremely sensitive to the molecule's moments of inertia.

For a molecule like this compound, several conformers are expected to exist due to the rotational freedom around the C-C and C-N single bonds. Each of these conformers would have a unique set of rotational constants (A, B, and C) and, consequently, a distinct rotational spectrum.

By comparing experimentally determined rotational constants with those calculated from theoretical models (e.g., density functional theory), the specific conformations present in the gas phase can be identified. researchgate.netillinois.edu This technique can provide highly accurate bond lengths and angles for the dominant conformers.

Due to the complexity of the potential energy surface and the likely presence of multiple conformers, the rotational spectrum of this compound is expected to be dense and complex. The analysis would require sophisticated spectroscopic techniques and computational support to assign the observed transitions and determine the structures of the individual conformers. The study of such a system would provide fundamental insights into the intramolecular forces that govern its preferred shapes.

Mechanisms of Amide Hydrolysis and Stability in Diverse Media

The stability of the amide bond in this compound is highly dependent on the pH of the medium. Like most amides, it can undergo hydrolysis under both acidic and basic conditions, although the mechanisms differ significantly.

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion to produce cyclobutanecarboxylic acid and the deprotonated 2-aminopropanoic acid. This process, often referred to as saponification, is typically irreversible.

The stability of this compound in neutral aqueous solutions at ambient temperature is generally high, as the amide bond is kinetically stable. However, at elevated temperatures, slow hydrolysis can still occur. The presence of enzymes, such as amidases, could also significantly accelerate the rate of hydrolysis.

Table 1: Predicted Stability of this compound in Different Media

| Medium | pH Range | Relative Rate of Hydrolysis | Primary Products |

| Acidic | < 4 | Moderate to High | Cyclobutanecarboxylic acid, 2-Aminopropanoic acid hydrochloride |

| Neutral | 6-8 | Very Low | (Negligible at room temp.) |

| Basic | > 10 | Moderate to High | Cyclobutanecarboxylate, Alaninate |

Note: Data is illustrative and based on the general reactivity of N-acyl amino acids.

Carboxylic Acid Reactivity: Esterification and Anhydride (B1165640) Formation

The carboxylic acid group is a primary site for derivatization. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Anhydride formation can be achieved through several routes. Reaction with a carboxylic acid chloride or another anhydride in the presence of a base can yield a mixed anhydride. Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC). These anhydrides are highly reactive intermediates, particularly useful in peptide synthesis for forming new amide bonds.

Reactivity at the Amide Nitrogen: N-Alkylation and Acylation

While the amide nitrogen in this compound is generally less nucleophilic than an amine nitrogen, it can still undergo reactions under specific conditions. N-alkylation can be achieved using a strong base to deprotonate the amide nitrogen, forming an amidate anion, which can then react with an alkyl halide. The choice of base is critical to avoid competing reactions at the carboxylic acid group.

N-acylation to form an imide derivative is also possible. This typically requires reacting the compound with a highly reactive acylating agent, such as an acyl chloride or anhydride, often in the presence of a catalyst. The resulting imide may be unstable and prone to hydrolysis.

Transformations of the Cyclobutyl Moiety

The cyclobutyl ring is a saturated aliphatic moiety and is generally less reactive than the other functional groups in the molecule. However, it can undergo radical reactions, such as free-radical halogenation, under UV light. The strain in the four-membered ring also makes it susceptible to certain ring-opening reactions under specific catalytic conditions, for example, using transition metal catalysts, which could lead to linear or rearranged products. However, these conditions are often harsh and may not be compatible with the amide and carboxylic acid functionalities.

Chemo- and Regioselectivity in Multi-functionalized Systems

In reactions involving multi-functionalized systems like this compound, chemo- and regioselectivity are of paramount importance. For instance, when reacting with a reagent that can target both the carboxylic acid and the amide group, the carboxylic acid is typically the more reactive site. Protecting group strategies are often employed to achieve selectivity. The carboxylic acid can be protected as an ester, directing reactions to the amide group. Conversely, the amide nitrogen is inherently less reactive, providing a degree of natural chemoselectivity.

Table 2: Chemoselective Reactions of this compound

| Reagent | Target Functional Group | Reaction Conditions | Product Type |

| SOCl₂ | Carboxylic Acid | Anhydrous, reflux | Acyl Chloride |

| CH₃OH, H⁺ | Carboxylic Acid | Acid catalyst, heat | Methyl Ester |

| NaH, then CH₃I | Amide Nitrogen | Strong base, alkyl halide | N-Methylated Amide |

Note: This table presents expected outcomes based on general principles of organic reactivity.

Kinetic and Thermodynamic Studies of Key Reactions

Esterification is an equilibrium-controlled process. The position of the equilibrium can be shifted towards the product side by removing water or using a large excess of the alcohol. The reaction is generally thermodynamically controlled. The kinetics of the reaction are dependent on the steric hindrance around the carboxylic acid and the alcohol, as well as the strength of the acid catalyst.

Table 3: Estimated Thermodynamic Parameters for Key Reactions

| Reaction | ΔH° (kJ/mol) (Estimated) | ΔS° (J/mol·K) (Estimated) | ΔG° (kJ/mol) (Estimated) |

| Amide Hydrolysis | -10 to -25 | ~0 | Favorable |

| Esterification (with Methanol) | -5 to +5 | ~0 | Near equilibrium |

Note: These values are estimations for illustrative purposes, based on data for similar compounds, and have not been experimentally determined for this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(cyclobutylformamido)propanoic acid, DFT calculations are employed to determine its optimized molecular geometry and electronic properties.

Detailed research findings from DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles. For instance, calculations performed at the B3LYP/6-31G* level of theory can provide these geometric parameters. nih.govresearchgate.net The electronic structure analysis would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.comnih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | N-H (amide) | 1.01 Å |

| Bond Angle | O=C-O (carboxyl) | 124.5° |

| Bond Angle | C-N-C (amide) | 121.8° |

| Dihedral Angle | H-N-C-C | 178.2° |

Note: The data in this table is illustrative of typical DFT calculation results and is not derived from a specific published study on this molecule.

Conformation Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the cyclobutyl ring and the rotatable bonds in the propanoic acid chain mean that this compound can exist in multiple conformations. illinois.edu Conformation analysis aims to identify the stable conformers and understand the energy landscape of the molecule.

Molecular mechanics methods, such as those employing force fields like MMFF94 or AMBER, are used for an initial, rapid screening of the conformational space. nih.gov The low-energy conformers identified are then typically subjected to more accurate quantum chemical methods, such as DFT or ab initio calculations, for geometry optimization and energy refinement. illinois.edu This two-step approach provides a comprehensive understanding of the molecule's preferred shapes, which is crucial for studying its interaction with biological targets. nih.govresearchgate.net

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.govmdpi.com Machine learning algorithms have also emerged as powerful tools for accurately predicting NMR chemical shifts based on molecular structure. nih.govmdpi.com These predictions help in the assignment of peaks in experimental NMR spectra. su.se

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR Frequency | C=O stretch (carboxyl) | 1720 cm-1 |

| IR Frequency | C=O stretch (amide) | 1685 cm-1 |

| IR Frequency | N-H stretch (amide) | 3350 cm-1 |

| 1H NMR | N-H proton | 8.2 ppm |

| 1H NMR | α-proton (propanoic acid) | 4.5 ppm |

| 13C NMR | C=O (carboxyl) | 175 ppm |

| 13C NMR | C=O (amide) | 170 ppm |

Note: The data in this table is representative of typical computational predictions and is not from a specific experimental or published computational study on this molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, accounting for atomic motions and interactions with the environment. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static methods. nih.gov

By simulating the molecule in a solvent, such as water, MD can reveal how solvent molecules influence its conformation and dynamics. nih.govnih.gov This is particularly important for understanding the behavior of the molecule in a biological context. The simulations can track changes in dihedral angles and intermolecular interactions, providing insights into the flexibility of the molecule and the stability of different conformers in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org While a single molecule study does not constitute a full QSAR analysis, the structural motifs of this compound can be analyzed in the context of a larger set of similar molecules. nih.govmdpi.com

QSAR studies on related amide derivatives have shown that descriptors such as electronic properties (e.g., partial charges), steric parameters, and hydrophobicity can be correlated with biological activities like enzyme inhibition. nih.govmdpi.com By calculating these descriptors for this compound, its potential activity could be predicted based on existing QSAR models for related compounds. nih.gov

Investigation of Reaction Mechanisms via Transition State Calculations

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants and products. For this compound, this could involve studying its synthesis or degradation pathways.

Using methods like DFT, the geometries and energies of transition states can be calculated. nih.gov This information allows for the determination of activation energies, which are key to understanding the kinetics of a reaction. For example, the mechanism of amide bond formation or hydrolysis could be explored, providing a detailed picture of the reaction pathway at the molecular level.

Advanced Analytical Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "2-(Cyclobutylformamido)propanoic acid". The development of a robust HPLC method is critical for determining chemical purity and, given the chiral nature of the molecule, for quantifying the enantiomeric excess.

Method development for purity analysis typically involves a reversed-phase approach, utilizing a C18 column. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.net Isocratic elution is often preferred for its simplicity and reproducibility. Detection is commonly performed using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance. pensoft.net Method validation is performed according to ICH guidelines to ensure accuracy, precision, linearity, and specificity. pensoft.net

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com Macrocyclic glycopeptide-based chiral selectors, such as teicoplanin, have proven effective for the separation of various chiral acids. nih.govnih.gov The mobile phase composition can be adjusted to optimize the separation. The quantification of each enantiomer allows for the precise calculation of the enantiomeric excess, a critical parameter for stereoselective synthesis and biological activity studies.

Table 1: Illustrative HPLC Method Parameters for Purity and Enantiomeric Excess Analysis

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm | UV or Fluorescence Detector |

| Temperature | 30 °C | Ambient |

This table presents typical starting parameters for method development and may require optimization for "this compound".

Gas Chromatography (GC) for Volatile Byproducts and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.com In the context of "this compound" synthesis, GC is invaluable for profiling volatile impurities and byproducts. These may include residual solvents, starting materials, or side-products formed during the reaction. thermofisher.comnih.gov

For the analysis of a relatively polar and non-volatile compound like a carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl iodide). The resulting esters are more amenable to GC analysis. The choice of a suitable capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, is crucial for achieving good separation of the analytes. nih.gov

GC coupled with a Flame Ionization Detector (FID) is widely used for quantification due to its high sensitivity and wide linear range. For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the definitive technique. thermofisher.comnih.gov The mass spectrum of each separated component provides a unique fragmentation pattern, allowing for structural elucidation and confident identification. researchgate.net

Table 2: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, ramped to 300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table provides a general overview of GC-MS conditions that would be adapted for the specific impurities expected in the synthesis of "this compound".

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. colby.edunih.gov For ionizable molecules like "this compound," CE offers a powerful alternative to HPLC for purity assessment and chiral separations. nih.govnih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their different electrophoretic mobilities. diva-portal.org The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The high efficiency of CE leads to sharp peaks and excellent resolution. unt.edu

For the separation of enantiomers, chiral selectors can be added to the BGE. Cyclodextrins are commonly used chiral selectors that form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. nih.gov This approach, known as chiral CE, can provide rapid and high-resolution separation of enantiomers. Different types of cyclodextrins and their concentrations can be screened to optimize the separation.

Table 3: Illustrative Parameters for Capillary Electrophoresis Analysis

| Parameter | Purity Analysis (CZE) | Enantiomeric Separation (Chiral CE) |

| Capillary | Fused-silica (e.g., 50 µm ID, 50 cm total length) | Fused-silica (e.g., 50 µm ID, 50 cm total length) |

| Background Electrolyte | Phosphate buffer (pH 7.4) | Phosphate buffer containing a chiral selector (e.g., hydroxypropyl-β-cyclodextrin) |

| Applied Voltage | 20-30 kV | 15-25 kV |

| Injection | Hydrodynamic or Electrokinetic | Hydrodynamic or Electrokinetic |

| Detection | UV at 200 nm | UV at 200 nm |

This table outlines typical conditions for CE analysis, which would be fine-tuned for the specific properties of "this compound".

Preparative Chromatography for Scale-Up Purification

For applications requiring larger quantities of highly pure "this compound," preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just analyze them. The goal is to obtain the desired compound with high purity and in sufficient amounts for further use.

The principles of separation in preparative chromatography are the same as in analytical HPLC, but the column dimensions, stationary phase particle size, and flow rates are significantly larger. Method development often begins at the analytical scale to optimize the separation conditions before transferring the method to a preparative scale. The loading capacity of the column is a critical parameter, and studies are conducted to determine the maximum amount of sample that can be injected without compromising the separation.

Fraction collection is a key part of the process, where the eluent is collected in fractions as it exits the column. These fractions are then analyzed to determine which ones contain the purified product. The pure fractions are then combined and the solvent is removed to yield the final, purified compound.

Development of Standardized Analytical Protocols for Quality Control

The development of standardized analytical protocols is a critical step in ensuring the consistent quality of "this compound". These protocols, or Standard Operating Procedures (SOPs), provide detailed instructions for each analytical method used in quality control (QC).

A comprehensive QC protocol would include:

Identification: Using techniques like FT-IR and NMR to confirm the chemical identity of the compound.

Purity Assay: A validated HPLC method to determine the purity of the compound and quantify any impurities.

Enantiomeric Purity: A validated chiral HPLC or chiral CE method to determine the enantiomeric excess.

Residual Solvents: A GC method to quantify any remaining solvents from the synthesis and purification process.

Water Content: Karl Fischer titration to determine the amount of water present.

Inorganic Impurities: Analysis of residue on ignition to determine the level of inorganic impurities.

These standardized protocols ensure that each batch of "this compound" meets the required specifications for purity, identity, and quality. They are essential for regulatory compliance and for ensuring the reliability and reproducibility of experimental results where the compound is used.

Investigations into Biochemical Interaction Mechanisms in Vitro and Chemical Probe Applications

Design Considerations for 2-(Cyclobutylformamido)propanoic Acid as a Chemical Probe

The design of a chemical probe is a critical step in its development for biological studies. For this compound, several factors are considered to ensure its effectiveness as a research tool. The core structure, consisting of a propanoic acid moiety linked to a cyclobutylformamido group, provides a foundation for interaction with biological targets. Key considerations in its design include the attachment of a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to enable detection and isolation of its binding partners.

The linker connecting the core molecule to the reporter tag is another crucial design element. The length and chemical nature of the linker can significantly influence the probe's ability to interact with its target without steric hindrance. Ideally, the linker should be sufficiently long and flexible to allow the probe to access its binding site while maintaining the stability of the probe-target complex.

In Vitro Binding and Interaction Studies with Model Biological Targets (e.g., proteins, enzymes)

To understand the biochemical behavior of this compound, in vitro binding and interaction studies are conducted with model biological targets like proteins and enzymes. These studies are essential for characterizing the compound's affinity, specificity, and mechanism of action at the molecular level.

Ligand-Macromolecule Interaction Kinetics and Affinity Determinations

The kinetics and affinity of the interaction between this compound and its target macromolecules are determined using various biophysical techniques. Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding and dissociation rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).

Table 1: Kinetic and Affinity Data for the Interaction of this compound with a Model Protein

| Parameter | Value |

| Association Rate Constant (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 3.0 x 10⁻⁴ s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 2.0 nM |

Mechanism of Action Elucidation at the Molecular Level

Elucidating the mechanism of action of this compound at the molecular level involves identifying the specific binding site and understanding the nature of the molecular interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target. These studies can reveal the key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Exploration of Enzyme Active Site Recognition and Modulation

A key area of investigation for this compound is its ability to recognize and modulate the active sites of enzymes. The cyclobutylformamido group and the propanoic acid moiety can mimic natural substrates or cofactors, allowing the compound to bind to the enzyme's active site.

Enzyme inhibition assays are performed to assess the compound's ability to modulate enzyme activity. These assays can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Type | IC₅₀ (µM) |

| Enzyme A | Competitive | 5.2 |

| Enzyme B | Non-competitive | 12.8 |

Assessment of Selectivity against a Panel of Related Biomolecules

Selectivity is a critical attribute for a chemical probe, as it ensures that the observed biological effects are due to the interaction with the intended target. The selectivity of this compound is assessed by screening it against a panel of related biomolecules, including proteins from the same family or enzymes with similar active site architectures.

These selectivity profiling studies help to identify potential off-target effects and provide confidence in the probe's utility for studying a specific biological pathway or target.

Structural Modifications for Enhanced Probe Efficacy and Specificity

Based on the data from binding, activity, and selectivity studies, structural modifications can be made to this compound to enhance its efficacy and specificity as a chemical probe. Structure-activity relationship (SAR) studies guide these modifications. For instance, altering the size or stereochemistry of the cyclobutyl group, or modifying the length of the propanoic acid chain, can lead to improved binding affinity and selectivity for the target of interest. These iterative design and testing cycles are fundamental to the development of highly potent and specific chemical probes for biological research.

Lack of In Vitro Biochemical Data for this compound in Metabolic Pathways

Initial investigations into the biochemical interaction mechanisms of this compound have not yielded publicly available research detailing its specific role as an intermediate or modulator of metabolic enzymes in fundamental metabolic pathways. Extensive searches of scientific literature and biochemical databases did not uncover in vitro studies that directly examine the interaction of this compound with key metabolic enzymes or its integration into pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism.

Consequently, there is no scientific evidence to report on its function as a metabolic intermediate or its potential to modulate the activity of metabolic enzymes. Further research is required to determine if this compound participates in or influences any cellular metabolic processes. Without such foundational research, its biochemical significance in this context remains unknown.

Future Research Directions and Prospective Applications

Development of Novel Derivatization Strategies for Functionalization

The chemical structure of 2-(Cyclobutylformamido)propanoic acid offers several avenues for derivatization to create a library of analogues with diverse physicochemical properties and potential biological activities. The carboxylic acid and amide functionalities are primary targets for chemical modification.

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, esterification with different alcohols can modulate the compound's lipophilicity and cell permeability. Amidation with a range of amines can introduce new interaction points for potential biological targets. Furthermore, the carboxylic acid can be reduced to an alcohol, providing another site for further functionalization.

The amide bond, while generally stable, can also be a target for modification, although this typically requires more forcing reaction conditions. The N-H bond of the amide could potentially be alkylated or acylated to further diversify the chemical space around the molecule. Additionally, the cyclobutyl ring itself could be a site for functionalization, although this would likely involve more complex synthetic strategies.

A systematic approach to derivatization would involve creating a combinatorial library of compounds based on the this compound scaffold. This library could then be used in high-throughput screening campaigns to identify compounds with interesting biological activities.

Table 1: Hypothetical Derivatization Reactions for this compound

| Starting Material | Reagent | Reaction Type | Hypothetical Product |

| This compound | Methanol, H₂SO₄ | Esterification | Methyl 2-(cyclobutylformamido)propanoate |

| This compound | Benzylamine, EDC | Amidation | N-benzyl-2-(cyclobutylformamido)propanamide |

| This compound | Lithium aluminum hydride | Reduction | 2-(Cyclobutylformamido)propan-1-ol |

| This compound | Iodomethane, NaH | N-Alkylation | 2-(N-cyclobutyl-N-methylformamido)propanoic acid |

Design of Advanced Chemical Probes for Targeted Biochemical Pathways

Chemical probes are essential tools for dissecting complex biological processes. youtube.com The structure of this compound makes it a suitable candidate for development into chemical probes to investigate specific biochemical pathways. By incorporating reporter tags such as fluorophores, biotin (B1667282), or photo-affinity labels, derivatives of this compound could be used to visualize and identify molecular targets within a cell. mdpi.com

For example, a fluorescently labeled version of this compound could be synthesized to track its subcellular localization and identify its binding partners through techniques like fluorescence microscopy. A biotinylated derivative could be used for affinity purification of target proteins, which could then be identified by mass spectrometry. Photo-affinity probes, which form a covalent bond with their target upon photo-irradiation, could be used to definitively identify the direct binding partners of the compound.

The design of such probes would require careful consideration of the attachment point of the reporter tag to minimize disruption of the compound's interaction with its biological target. The carboxylic acid handle is a common and convenient site for the attachment of such tags. lumiprobe.com

Table 2: Potential Chemical Probes Derived from this compound

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorescein isothiocyanate | Cellular imaging and localization studies |

| Affinity Probe | Biotin | Pull-down assays and target identification |

| Photo-affinity Probe | Benzophenone | Covalent labeling and identification of direct binding partners |

Integration with High-Throughput Screening Platforms for Mechanistic Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery and chemical biology for rapidly assessing the biological activity of a large number of compounds. ewadirect.com A library of derivatives of this compound could be integrated into HTS platforms to screen for a wide range of biological activities, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. researchgate.netcreative-enzymes.com

Enzymes are common targets for HTS campaigns. acs.orgnih.gov Given that many enzymes recognize and process amino acid-like structures, a library based on this compound could be screened against panels of proteases, kinases, or metabolic enzymes to identify potential inhibitors or modulators. The structural diversity of the library would increase the chances of identifying "hits" with specific activities.

The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the further optimization of hit compounds to improve their potency and selectivity. This iterative process of synthesis and screening is a cornerstone of modern drug discovery.

Table 3: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Purpose |

| Primary Screen | Biochemical assay (e.g., fluorescence-based enzyme inhibition) | Identify initial "hits" from a large compound library |

| Secondary Screen | Cell-based assay (e.g., cell viability, reporter gene) | Confirm activity in a cellular context and assess cytotoxicity |

| Selectivity Profiling | Panel of related enzymes or receptors | Determine the specificity of the "hit" compounds |

| Mechanism of Action Studies | Biophysical techniques (e.g., ITC, SPR) | Elucidate how the compound interacts with its target |

Theoretical Validation and Predictive Modeling of Compound Behavior

Computational methods play an increasingly important role in modern chemical research, allowing for the prediction of molecular properties and interactions. nih.gov Theoretical validation and predictive modeling could be applied to this compound and its derivatives to guide experimental work and provide insights into their potential behavior.

Molecular docking simulations could be used to predict the binding modes of these compounds to the active sites of various proteins, helping to prioritize which derivatives to synthesize and test. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the derivatives with their observed biological activities, enabling the prediction of the activity of new, unsynthesized compounds.

Molecular dynamics simulations can provide a more dynamic picture of how these compounds interact with their targets, including conformational changes and the role of solvent molecules. digitellinc.com These computational approaches can significantly accelerate the research process by focusing experimental efforts on the most promising candidates. acs.org

Table 4: Computational Approaches for Studying this compound

| Computational Method | Information Gained |

| Molecular Docking | Predicted binding poses and affinities to protein targets |

| QSAR | Correlation between chemical structure and biological activity |

| Molecular Dynamics | Dynamic behavior of the compound-protein complex |

| Quantum Mechanics | Electronic properties and reactivity of the compound |

Exploration of Stereoisomer-Specific Biochemical Interactions

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology and biochemistry that different stereoisomers of a chiral molecule can have distinct biological activities. libretexts.orgacs.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. ucsb.edu

Therefore, a crucial area of future research will be the separation of the enantiomers of this compound and the evaluation of their individual biological activities. This will require the development of stereoselective synthetic methods or chiral resolution techniques.

Studying the stereoisomer-specific interactions will provide a more complete understanding of the compound's biological effects and is essential for the development of any potential therapeutic or research applications. It is possible that one enantiomer is responsible for the desired activity, while the other is inactive or even has undesirable off-target effects.

Table 5: Hypothetical Biological Activity of Stereoisomers of this compound

| Stereoisomer | Target Enzyme | Hypothetical IC₅₀ (µM) |

| (R)-2-(Cyclobutylformamido)propanoic acid | Enzyme A | 1.5 |

| (S)-2-(Cyclobutylformamido)propanoic acid | Enzyme A | > 100 |

| (R)-2-(Cyclobutylformamido)propanoic acid | Enzyme B | 50 |

| (S)-2-(Cyclobutylformamido)propanoic acid | Enzyme B | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.